2,6-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
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Overview
Description
2,6-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of Pyridine Moiety: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Attachment of Sulfonamide Group: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2,6-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrazole and pyridine rings can interact with hydrophobic pockets, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
- 2,6-dichloro-N-{[5-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
- 2,6-dichloro-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. The presence of both pyrazole and pyridine rings provides a versatile scaffold for further functionalization and optimization in drug design.
Properties
IUPAC Name |
2,6-dichloro-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O2S/c1-22-15(5-6-20-22)12-7-11(8-19-10-12)9-21-25(23,24)16-13(17)3-2-4-14(16)18/h2-8,10,21H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEHULHSQNKJCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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